molecular formula C10H18O4S2 B14631167 1,6-Di(ethenesulfonyl)hexane CAS No. 55818-44-5

1,6-Di(ethenesulfonyl)hexane

Cat. No.: B14631167
CAS No.: 55818-44-5
M. Wt: 266.4 g/mol
InChI Key: FXVRYTNFLAPWIW-UHFFFAOYSA-N
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Description

1,6-Di(ethenesulfonyl)hexane is an organic compound characterized by the presence of two ethenesulfonyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Di(ethenesulfonyl)hexane can be synthesized through a multi-step process involving the sulfonylation of hexane derivatives. One common method involves the reaction of hexane with ethenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Di(ethenesulfonyl)hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the ethenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted hexane derivatives.

Scientific Research Applications

1,6-Di(ethenesulfonyl)hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

    Medicine: Explored for its role in drug development, particularly in the design of sulfonyl-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 1,6-Di(ethenesulfonyl)hexane involves its ability to interact with various molecular targets through its sulfonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The compound’s reactivity is influenced by the electronic and steric properties of the ethenesulfonyl groups, which facilitate specific binding and modification of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanediol: An aliphatic alcohol with hydroxyl groups, used in the production of polyurethanes and polyesters.

    1,6-Hexanedithiol: Contains thiol groups, used in the synthesis of sulfur-containing compounds.

    1,6-Hexanedisulfonic Acid: A sulfonic acid derivative with applications in ion exchange and catalysis.

Uniqueness

1,6-Di(ethenesulfonyl)hexane is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity and functional properties compared to other hexane derivatives. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

55818-44-5

Molecular Formula

C10H18O4S2

Molecular Weight

266.4 g/mol

IUPAC Name

1,6-bis(ethenylsulfonyl)hexane

InChI

InChI=1S/C10H18O4S2/c1-3-15(11,12)9-7-5-6-8-10-16(13,14)4-2/h3-4H,1-2,5-10H2

InChI Key

FXVRYTNFLAPWIW-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCCCCCS(=O)(=O)C=C

Origin of Product

United States

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